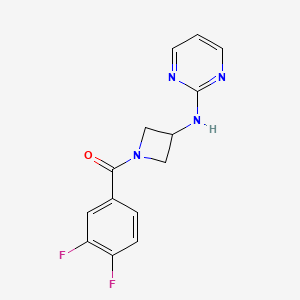

(3,4-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized and evaluated for anticancer activity as RXRα antagonists . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of pyrimidine-azetidinone analogues, including compounds with difluorophenyl and pyrimidin-2-ylamino structures. These analogues have been evaluated for their antioxidant, antimicrobial, and antitubercular activities. For example, Chandrashekaraiah et al. (2014) synthesized a series of analogues and assessed their activity against bacterial, fungal strains, and Mycobacterium tuberculosis, providing insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Biological Activities and Potential Therapeutic Applications

Antimicrobial and Anticancer Properties : Compounds structurally related to "(3,4-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" have shown promising antimicrobial and anticancer activities. For instance, Hafez et al. (2016) reported the synthesis of novel pyrazole derivatives with antimicrobial and anticancer potential, suggesting the versatility of pyrimidine-azetidinone analogues in drug development (Hafez et al., 2016).

Parkinson’s Disease Research : Compounds with the pyrimidin-2-ylamino structure have been explored as potential imaging agents for Parkinson’s disease. Wang et al. (2017) synthesized a compound targeting the LRRK2 enzyme, highlighting its application in PET imaging for Parkinson’s disease (Wang et al., 2017).

In Vivo Exposure Enhancement : Research has also focused on developing formulations to enhance the in vivo exposure of poorly water-soluble compounds, including those related to the difluorophenyl and pyrimidin-2-ylamino structure. Burton et al. (2012) investigated formulations for early toxicology and clinical studies, aiming to improve plasma concentrations and bioavailability (Burton et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the safety statements for a similar compound, “4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid”, include Hazard Statements H302, H315, H319, H332, H335 and Precautionary statements P261, P280, P305, P338, P351 .

Future Directions

properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFNIDIOGBCAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)

![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)

![N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2735330.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)

![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)